molecular formula C18H18N6O4 B11197689 N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide

N-{4-[5-amino-4-(morpholine-4-carbonyl)-1,2,3-triazol-1-yl]phenyl}furan-2-carboxamide

Cat. No.: B11197689
M. Wt: 382.4 g/mol
InChI Key: RUCUBAOVMRVPGH-UHFFFAOYSA-N
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Description

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is a complex organic compound that features a triazole ring, a morpholine moiety, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Introduction of the Morpholine Moiety: This step involves the reaction of the triazole intermediate with morpholine-4-carbonyl chloride under basic conditions.

    Attachment of the Furan Ring: The final step involves coupling the triazole-morpholine intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione.

    Reduction: The nitro group on the triazole ring can be reduced to an amine.

    Substitution: The morpholine moiety can be substituted with other amines or alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino-triazole derivatives.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Research: It is used as a probe to study the binding interactions with proteins and nucleic acids.

    Chemical Biology: It serves as a tool to investigate the mechanisms of enzyme inhibition and the role of specific molecular pathways in disease.

    Industrial Applications: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity by forming stable complexes. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}THIOPHENE-2-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}PYRIDINE-2-CARBOXAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

N-{4-[5-AMINO-4-(MORPHOLINE-4-CARBONYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE is unique due to its combination of a triazole ring, a morpholine moiety, and a furan ring. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications in medicinal and biological research.

Properties

Molecular Formula

C18H18N6O4

Molecular Weight

382.4 g/mol

IUPAC Name

N-[4-[5-amino-4-(morpholine-4-carbonyl)triazol-1-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C18H18N6O4/c19-16-15(18(26)23-7-10-27-11-8-23)21-22-24(16)13-5-3-12(4-6-13)20-17(25)14-2-1-9-28-14/h1-6,9H,7-8,10-11,19H2,(H,20,25)

InChI Key

RUCUBAOVMRVPGH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CO4)N

Origin of Product

United States

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